N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide (ChemSpider ID: 17532928) is a complex organic compound with the following chemical formula:
C25H22N4O2S
. It belongs to the class of benzamides and contains both thiadiazole and phenyl moieties .Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the condensation of 2-phenylacetyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol, followed by reaction with phenoxyacetic acid. The detailed reaction conditions and mechanisms would require further investigation.
Analyse Chemischer Reaktionen
Reactivity: N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the phenyl or thiadiazole positions are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products: The major products depend on the specific reaction conditions and reagents used. Isolation and characterization of these products would be essential for a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Materials Science: Investigations into its use as a building block for functional materials.
Biological Activity: Studies on its effects in cellular systems and potential therapeutic applications.
Drug Development: Screening for biological targets and pharmacological properties.
Agrochemicals: Possible applications in crop protection.
Pharmaceuticals: Synthesis of novel drugs.
Wirkmechanismus
The precise mechanism by which N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-thienyl)acrylamide: (ChemSpider ID: 2209827).
2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: (CAS Number: 37510-29-5).
Eigenschaften
Molekularformel |
C18H15N3O3S2 |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-17(26-18)19-16(23)11-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20,23) |
InChI-Schlüssel |
OZYAKYSNVBMVFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.